molecular formula C8H4N2O B1265400 Furfurylidenemalononitrile CAS No. 3237-22-7

Furfurylidenemalononitrile

Cat. No.: B1265400
CAS No.: 3237-22-7
M. Wt: 144.13 g/mol
InChI Key: CRUJHLHRJSNZIU-UHFFFAOYSA-N
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Description

Furfurylidenemalononitrile is an organic compound with the molecular formula C₈H₄N₂O It is known for its unique structure, which includes a furan ring attached to a malononitrile group

Biochemical Analysis

Biochemical Properties

Furfurylidenemalononitrile plays a significant role in biochemical reactions due to its reactive functional groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with cellular macromolecules, leading to various biochemical effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression. This compound can also affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic fluxes and changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to enzymes and inhibit their activity, leading to changes in cellular metabolism. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression. The compound can also induce the formation of reactive oxygen species, which can cause oxidative damage to cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various degradation products that may have different biochemical effects. Long-term exposure to this compound can lead to chronic oxidative stress and changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant biochemical and cellular changes. High doses of this compound can lead to toxic effects, including oxidative damage, inflammation, and cell death. The threshold effects and toxic doses of this compound have been studied in various animal models to understand its safety and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further react with cellular macromolecules. The compound can also affect the levels of various metabolites by inhibiting key metabolic enzymes. The metabolic pathways of this compound have been studied to understand its effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its biochemical effects. The compound can be transported across cell membranes by various transporters and can bind to specific proteins that facilitate its distribution within the cell. The localization and accumulation of this compound in specific cellular compartments can affect its activity and function .

Subcellular Localization

This compound can localize to specific subcellular compartments, where it can exert its biochemical effects. The compound can be targeted to specific organelles by post-translational modifications or targeting signals. The subcellular localization of this compound can influence its activity and function, as it can interact with specific biomolecules within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Furfurylidenemalononitrile can be synthesized through the condensation reaction of furfural and malononitrile. The reaction typically occurs in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds as follows: [ \text{Furfural} + \text{Malononitrile} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature environments.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of this compound can yield different reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan ring or the malononitrile group are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce this compound alcohols.

Scientific Research Applications

Comparison with Similar Compounds

  • (2-Furanylmethylene)malononitrile
  • 1,1-Dicyano-2-(2-furyl)ethylene
  • Propanedinitrile, (2-furanylmethylene)-

Comparison: Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile building block in organic synthesis .

Properties

IUPAC Name

2-(furan-2-ylmethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4N2O/c9-5-7(6-10)4-8-2-1-3-11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUJHLHRJSNZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186084
Record name Malononitrile, furfurylidene-
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Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3237-22-7
Record name Furfurylidenemalononitrile
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Record name Furfurylidenemalononitrile
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Record name Furfurylidenemalononitrile
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Record name Malononitrile, furfurylidene-
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Record name (2-furylmethylene)malononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Furfurylidenemalononitrile is an organic compound with the molecular formula C8H4N2O and a molecular weight of 144.13 g/mol [, ]. Its structure consists of a furan ring linked to a malononitrile group via a methylene bridge. Spectroscopic data, particularly from Fourier Transform Infrared (FTIR) analysis, confirms the presence of characteristic functional groups like nitrile (C≡N) and aromatic C=C bonds [, ].

A: Thin films of FMN exhibit interesting optical properties, as revealed by spectrophotometric studies []. Researchers have analyzed the refractive index (n), absorption index (k), and absorption coefficient (α) of these films in the wavelength range of 200-2500 nm. The analysis suggests an indirect allowed transition in the absorption region. Additionally, the refractive index dispersion, modeled using the single oscillator model, provides insights into the material's optical constants [].

A: Studies have investigated the AC conductivity and dielectric behavior of bulk this compound []. This research provides valuable information about the material's response to alternating electric fields, which is crucial for potential applications in electronic devices.

A: Yes, researchers have explored sustainable synthesis routes for FMN. One-pot synthesis from xylose, a pentose sugar, has been achieved using a combination of Amberlyst-15 and acid-base Cr/hydrotalcites as catalysts []. This approach utilizes renewable resources, making it a more environmentally friendly method for FMN production.

A: FMN serves as a valuable building block in organic synthesis. For instance, its reaction with 1,3-cyclohexanediones leads to the formation of 2-amino-4-hetaryl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives, which have been investigated for their molluscicidal activity []. This highlights the potential of FMN as a precursor for synthesizing compounds with biological activity.

A: Research has explored the impact of high-energy X-ray irradiation (6 MeV) on the properties of FMN thin films []. Understanding the material's stability under such conditions is essential for applications where it might be exposed to radiation, like in certain electronic devices or aerospace technologies.

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